4-Butoxy-1,2-dichlorobenzene

Beschreibung

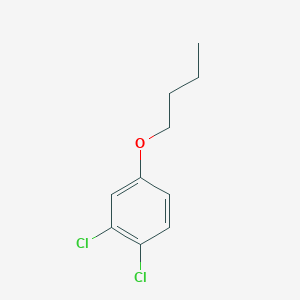

4-Butoxy-1,2-dichlorobenzene is a substituted benzene derivative featuring two chlorine atoms at positions 1 and 2 and a butoxy group (-O-(CH₂)₃CH₃) at position 4.

Eigenschaften

IUPAC Name |

4-butoxy-1,2-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGVPUBATXRMTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-1,2-dichlorobenzene typically involves the reaction of 1,2-dichlorobenzene with butanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of a chlorine atom with a butoxy group. Common bases used in this reaction include sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The raw materials, 1,2-dichlorobenzene and butanol, are fed into the reactor along with the base, and the product is continuously collected and purified.

Analyse Chemischer Reaktionen

Types of Reactions

4-Butoxy-1,2-dichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the chlorine atoms, forming less chlorinated derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea are used under mild heating conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

Substitution: Products include 4-butoxy-1-chloro-2-aminobenzene or 4-butoxy-1-chloro-2-thiolbenzene.

Oxidation: Products include 4-butoxy-1,2-dichlorobenzaldehyde or 4-butoxy-1,2-dichlorobenzoic acid.

Reduction: Products include 4-butoxybenzene or 4-butoxy-1-chlorobenzene.

Wissenschaftliche Forschungsanwendungen

4-Butoxy-1,2-dichlorobenzene is utilized in various scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

Medicine: Research is conducted to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals, including dyes and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Butoxy-1,2-dichlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The butoxy group and chlorine atoms play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components, potentially causing biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-Butoxy-1,2-dichlorobenzene, differing primarily in substituents or functional groups. Key comparisons are drawn based on physical properties, reactivity, and applications.

4-Bromo-1,2-dichlorobenzene (C₆H₃BrCl₂)

- Physical Properties :

- Reactivity and Applications :

- Bromine and chlorine substituents enable selective substitutions (e.g., Suzuki couplings) for pharmaceutical intermediates .

- High purity (≥98%) and low water content (≤0.5%) meet pharmaceutical industry standards .

- Hazard Profile: Causes skin/eye irritation and respiratory irritation (H315, H319, H335) .

1,2-Dichlorobenzene (C₆H₄Cl₂)

- Physical Properties :

- Molecular Weight: 147.00 g/mol (inferred).

- Boiling Point: ~180°C (estimated from analogs).

- Reactivity and Applications: Used as a model compound for studying permeability of chlorinated pollutants (e.g., dioxins, PCBs) in membrane technology . Catalytic combustion studies highlight its stability under thermal conditions, relevant for environmental remediation .

4-Azido-1,2-dichlorobenzene

- Reactivity and Applications :

Comparative Analysis Table

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.